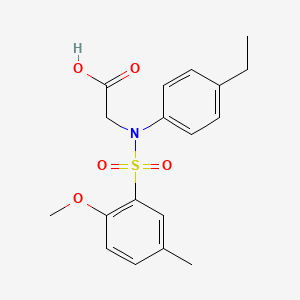
2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid
Overview
Description
2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid is an organic compound with a complex structure It contains multiple functional groups, including an ethyl group, a methoxy group, a methyl group, and a sulfonyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride: The starting material, 2-methoxy-5-methylphenylamine, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Coupling reaction: The sulfonyl chloride is then reacted with 4-ethyl aniline in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Acylation: The sulfonamide intermediate is then acylated with chloroacetic acid in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: The major product is 2-(4-ethyl-N-(2-hydroxy-5-methylphenyl)sulfonylanilino)acetic acid.
Reduction: The major product is 2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfanylanilino)acetic acid.
Substitution: The major products depend on the substituents used in the reaction.
Scientific Research Applications
2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The methoxy and ethyl groups can modulate the compound’s lipophilicity and ability to penetrate cell membranes. The acetic acid moiety can interact with enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethyl-N-(2-methoxyphenyl)sulfonylanilino)acetic acid
- 2-(4-ethyl-N-(2-methylphenyl)sulfonylanilino)acetic acid
- 2-(4-ethyl-N-(2-methoxy-5-chlorophenyl)sulfonylanilino)acetic acid
Uniqueness
2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the phenyl ring, along with the sulfonyl and acetic acid moieties, allows for unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
IUPAC Name |
2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-4-14-6-8-15(9-7-14)19(12-18(20)21)25(22,23)17-11-13(2)5-10-16(17)24-3/h5-11H,4,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPUZMOPMDQRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4400888.png)

![{4-[(5-bromo-2-ethoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4400918.png)

![4-[4-(2-Butoxyphenoxy)butyl]morpholine;hydrochloride](/img/structure/B4400920.png)

![N-dibenzo[b,d]furan-3-yl-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4400936.png)
![2-{[(2-amino-1,3-thiazol-4-yl)methyl]thio}-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4400942.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4400966.png)
![1-[(4-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4400971.png)
![2,6-Dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride](/img/structure/B4400978.png)
![N-(3-methoxyphenyl)-2-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4400979.png)
![N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B4400983.png)
![3-{[(4-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400989.png)
